molecular formula C18H30N4O B3988269 1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide

1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide

Cat. No. B3988269
M. Wt: 318.5 g/mol
InChI Key: FZGJUSVQCQHCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide, also known as ML352, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have promising effects in the treatment of cancer, inflammation, and infectious diseases. In

Mechanism of Action

The mechanism of action of 1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide involves its ability to inhibit the activity of specific enzymes. In the case of anti-cancer effects, this compound inhibits the activity of PPT1, which is involved in the progression of cancer. In the case of anti-inflammatory effects, this compound inhibits the activity of NLRP3, which is involved in the inflammatory response. In the case of anti-bacterial effects, this compound inhibits the growth of certain bacterial strains.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In the case of anti-cancer effects, this compound has been shown to inhibit the growth and proliferation of cancer cells. In the case of anti-inflammatory effects, this compound has been shown to reduce inflammation and pain. In the case of anti-bacterial effects, this compound has been shown to inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide in lab experiments include its specificity and potency. This compound has been shown to selectively inhibit the activity of specific enzymes, making it a useful tool for studying their function. Additionally, this compound has been shown to be highly potent, allowing for the use of lower concentrations in experiments. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility.

Future Directions

There are several future directions for the study of 1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of PPT1 and NLRP3. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and infectious diseases should be explored. The development of more efficient synthesis methods for this compound and related compounds may also be a future direction. Finally, the potential use of this compound as a tool for studying the function of specific enzymes should be further explored.

Scientific Research Applications

1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer effects by inhibiting the activity of the enzyme PPT1, which is involved in the progression of cancer. This compound has also been studied for its anti-inflammatory effects by inhibiting the activity of the enzyme NLRP3, which is involved in the inflammatory response. Additionally, this compound has been shown to have anti-bacterial effects by inhibiting the growth of certain bacterial strains.

properties

IUPAC Name

N-[3-[(5-methylpyridin-2-yl)amino]propyl]-1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-14(2)22-11-7-16(8-12-22)18(23)20-10-4-9-19-17-6-5-15(3)13-21-17/h5-6,13-14,16H,4,7-12H2,1-3H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGJUSVQCQHCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCCCNC(=O)C2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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